Losartan Carboxaldehyde is a significant compound in medicinal chemistry, primarily recognized as a metabolite of Losartan, an angiotensin II receptor antagonist used for treating hypertension. This compound serves as an intermediate in the synthesis of EXP3174, the active metabolite of Losartan, which exhibits enhanced pharmacological activity.
Losartan Carboxaldehyde is derived from Losartan, which was first introduced in 1992 as a treatment for high blood pressure and related cardiovascular conditions. The compound is synthesized through various chemical processes that involve oxidation reactions.
Losartan Carboxaldehyde falls under the category of organic compounds, specifically aldehydes. It is classified as a pharmaceutical intermediate due to its role in the synthesis of biologically active compounds.
Losartan Carboxaldehyde can be synthesized through several methods, primarily involving oxidation processes:
Losartan Carboxaldehyde has a molecular formula of CHClNO, with a molecular weight of approximately 420.89 g/mol . The structure features an imidazole ring and a carboxaldehyde functional group, which are crucial for its biological activity.
Losartan Carboxaldehyde participates in various chemical reactions that are pivotal for synthesizing other biologically active compounds:
Losartan Carboxaldehyde does not directly block angiotensin receptors but plays a role in the metabolic pathway leading to the formation of EXP3174, which is an effective antagonist at angiotensin II type 1 receptors .
Losartan Carboxaldehyde is primarily used in research settings for:
Losartan carboxaldehyde (C₂₂H₂₁ClN₆O; MW 420.89 g/mol; CAS 114798-36-6) is chemically designated as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxaldehyde. This yellowish crystalline solid features three pharmacologically significant moieties: a biphenyltetrazole unit that serves as a carboxylic acid bioisostere, an imidazole ring with aldehyde functionality at the 5-position, and an n-butyl chain at the 2-position [5] [6]. The aldehyde group (–CHO) at the imidazole-5 position represents both a synthetic handle for further derivatization and the metabolic precursor to Losartan's primary active metabolite (EXP3174). The molecule exists as a stable zwitterion due to the tetrazole's acidity (predicted pKa ~4.16) and the imidazole's basicity, influencing its solubility profile—sparingly soluble in water but soluble in ethanol, methanol, and DMSO [5] [9]. This balanced lipophilicity/hydrophilicity facilitates its role as an intermediate in synthetic processes.
Table 1: Fundamental Physicochemical Properties of Losartan Carboxaldehyde
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₁ClN₆O |
Molecular Weight | 420.89 g/mol |
CAS Registry Number | 114798-36-6 |
Melting Point | 84-86°C |
Predicted Density | 1.34±0.1 g/cm³ |
Solubility (DMSO) | ≥125 mg/mL |
Storage Stability | -20°C under inert atmosphere |
Losartan carboxaldehyde occupies a pivotal position in the synthetic pathways leading to non-peptide angiotensin II receptor antagonists, particularly Losartan potassium (Cozaar®). It serves as the immediate precursor to Losartan's bioactive carboxylic acid metabolite (EXP3174) through oxidation, and is itself derived from the reduction or controlled oxidation of hydroxymethyl intermediates [4] [7]. The strategic importance of this compound stems from its bifunctional reactivity: the aldehyde group can undergo oxidation to yield the therapeutically active carboxylate (as in EXP3174), while the tetrazole moiety provides anchoring points for purification via tritylation/detritylation sequences [4] [5]. During process chemistry optimization, controlling the formation and subsequent transformation of this intermediate was critical for achieving high-purity Losartan API, as underscored by its designation as "Losartan Impurity K" in pharmacopeial monographs [5]. The compound's structural features directly enable the synthesis of analogs within the "sartan" family of antihypertensives, leveraging the biphenyltetrazole pharmacophore.
The discovery pathway to Losartan carboxaldehyde is inextricably linked to the development of the first commercially successful angiotensin II receptor blocker (ARB). In the mid-1980s, researchers at DuPont pioneered the transition from peptidic angiotensin inhibitors to non-peptide antagonists, with Losartan carboxaldehyde emerging as a key intermediate in the medicinal chemistry optimization process [3]. The compound's significance was amplified when studies revealed that although it lacks direct AT₁ receptor blocking activity, it possesses unexpected anti-inflammatory properties through cyclooxygenase-2 (COX-2) inhibition—a discovery that expanded the therapeutic potential beyond hypertension management [6] [9]. The synthetic accessibility of this intermediate facilitated rapid analog development (e.g., Valsartan, Irbesartan, Candesartan), cementing its role in ARB pharmacochemistry. Its position in the metabolic pathway of Losartan was elucidated in the 1990s, revealing it as the oxidation product of Losartan's hydroxymethyl group before conversion to the active carboxylic acid metabolite [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: